4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide chemical structure
4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide chemical structure
An In-depth Technical Guide to 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of an N-oxide functionality, a fluorine atom at the 6-position, and a carbonitrile group at the 4-position creates 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide, a molecule of significant interest for drug discovery and chemical synthesis. The N-oxide group modulates the electronic properties of the heterocyclic ring, the 6-fluoro substituent is a well-established bioisostere for enhancing metabolic stability and binding affinity, and the 4-cyano group serves as a versatile synthetic handle. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, detailed characterization protocols, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is a highly functionalized heterocyclic compound. Its structure integrates three key motifs that are highly valued in modern drug design: the quinoline N-oxide core, a fluorine substituent, and a nitrile group.
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Quinoline N-oxide Core: The N-oxide functionality significantly alters the electronic landscape of the quinoline ring system. The lone pair of electrons on the nitrogen is engaged in a coordinate covalent bond with oxygen, which reduces the basicity of the nitrogen atom and withdraws electron density from the ring, particularly at the C2 and C4 positions.[1] This electronic modification enhances susceptibility to nucleophilic attack and provides unique reactivity pathways compared to the parent quinoline.
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6-Fluoro Substituent: The incorporation of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, improving cell membrane permeability, and forming favorable interactions with biological targets.[4][5]
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4-Carbonitrile Group: The nitrile group at the C4 position is a potent electron-withdrawing group and a versatile synthetic precursor. It can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it an invaluable handle for generating chemical libraries for structure-activity relationship (SAR) studies.[6][7]
Table 1: Chemical Identity and Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-fluoro-4-cyanoquinoline 1-oxide | Nomenclature Rules |
| Molecular Formula | C₁₀H₅FN₂O | Elemental Analysis |
| Molecular Weight | 188.16 g/mol | Calculation |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Analogy |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂). | Analogy |
| Key Functional Groups | Aromatic Nitrile (C≡N), N-Oxide (N⁺-O⁻), Fluoro-Aromatic (C-F) | Structure |
Synthesis and Chemical Reactivity
While a direct, single-step synthesis from simple precursors is not widely documented, a robust and logical synthetic pathway can be constructed from readily available starting materials based on established organometallic-free methodologies. The proposed synthesis involves two primary stages: N-oxidation of the parent heterocycle followed by regioselective cyanation.
Proposed Synthetic Workflow
The synthesis begins with commercially available 6-fluoroquinoline. The first step is the oxidation of the quinoline nitrogen to form the N-oxide, a common transformation in heterocyclic chemistry.[1] The second, and more critical, step is the introduction of the cyano group at the C4 position. While cyanation of quinoline N-oxides can often yield C2-substituted products, conditions can be optimized to favor C4 addition.[6][8]
Caption: Proposed two-step synthesis of the target compound.
Key Chemical Transformations
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N-Oxidation: This reaction increases the electrophilicity of the quinoline ring, preparing it for subsequent nucleophilic attack. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation.
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Cyanation: The introduction of the cyano group is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN).[6] The reaction is often facilitated by an activating agent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride (TFAA), which reacts with the N-oxide oxygen to form a highly reactive intermediate, priming the C4 position for nucleophilic attack by the cyanide ion.[8][9] This approach avoids the use of heavy metals, aligning with principles of green chemistry.[10][11]
Spectroscopic Characterization Profile
Unambiguous structural confirmation is essential for any chemical entity used in research. The following data represents the predicted spectroscopic profile for 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide, based on established values for structurally similar quinoline derivatives.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Solvent: DMSO-d₆H-2: ~8.7-8.9 ppm (d), downfield due to adjacent N⁺-O⁻.H-3: ~7.8-8.0 ppm (d).H-5: ~8.0-8.2 ppm (dd), coupled to H-7 (meta) and F-6 (para).H-7: ~7.6-7.8 ppm (ddd), coupled to H-8 (ortho), H-5 (meta), and F-6 (ortho).H-8: ~8.1-8.3 ppm (dd), coupled to H-7. |
| ¹³C NMR | Solvent: DMSO-d₆C≡N: ~115-118 ppm.C-4: ~119-122 ppm (quaternary, attached to CN).C-6: ~160-164 ppm (d, JC-F ~250 Hz), large coupling constant typical for C-F bond.C-2, C-8a: Other downfield signals >140 ppm due to proximity to heteroatoms. |
| ¹⁹F NMR | A single resonance expected in the typical aromatic fluorine region, potentially showing coupling to H-5 and H-7. |
| Mass Spectrometry (MS) | Method: ESI+[M+H]⁺: Expected at m/z 189.16.Key Fragment: A characteristic neutral loss of an oxygen atom ([M-16]) is a strong indicator of an N-oxide functionality.[1] |
| Infrared (IR) | C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.N-O Stretch: A strong absorption band in the range of 1250-1350 cm⁻¹.C-F Stretch: A strong absorption band around 1100-1250 cm⁻¹. |
Potential Applications in Research and Drug Development
The structural motifs present in 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide position it as a valuable scaffold for medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Caption: Potential applications and mechanistic targets.
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Anticancer Drug Discovery: Substituted quinoline N-oxides have demonstrated potent cytotoxic effects against various cancer cell lines.[15][16] A primary mechanism of action involves the inhibition of key cell signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[16] This molecule serves as an excellent starting point for developing novel inhibitors targeting this critical pathway.
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Antibacterial Research: The 6-fluoroquinoline core is the defining feature of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][17][18] While the 4-cyano and 1-oxide groups are not typical for marketed fluoroquinolones, they offer unique opportunities for modification to develop next-generation antibiotics aimed at overcoming microbial resistance.[19][20]
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Synthetic Building Block: Beyond direct biological applications, the compound is a valuable intermediate. The N-oxide can be readily deoxygenated to the corresponding quinoline, providing access to a different class of derivatives.[21] The nitrile can be hydrolyzed to a carboxylic acid, a common feature in many quinolone drugs, or reduced to an aminomethyl group for further coupling reactions.[6]
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of 6-Fluoroquinoline 1-oxide (Intermediate)
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroquinoline (1.0 eq) in dichloromethane (CH₂Cl₂).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with CH₂Cl₂.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 6-fluoroquinoline 1-oxide.
Protocol 2: Synthesis of 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide
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Setup: To a solution of 6-fluoroquinoline 1-oxide (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an argon or nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN, 3.0 eq).[10]
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Activation: Cool the mixture to 0 °C and slowly add dimethylcarbamoyl chloride (2.0 eq).[8]
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with CH₂Cl₂ (3x).
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Purification: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
Protocol 3: Quality Control and Structural Verification
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Purity Assessment (HPLC):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at 254 nm and 280 nm.
-
Acceptance: Purity should be ≥95% for use in biological assays.
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Confirm that the observed chemical shifts, coupling constants, and integration values match the predicted data in Table 2.[22]
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is not available, prudent laboratory practices should be followed based on the hazards of related compounds like aromatic nitriles and heterocyclic N-oxides.[23][24][25]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[26]
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Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[27]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is a strategically designed molecule that embodies several key features of modern medicinal chemistry scaffolds. Its synthesis is achievable through established, metal-free reactions, and its structure offers multiple points for diversification. The combination of the bio-active 6-fluoroquinoline core with the versatile N-oxide and carbonitrile functionalities makes it a highly promising platform for the discovery of novel therapeutics, particularly in the realms of oncology and infectious disease. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this compound in their drug development programs.
References
A comprehensive list of references is provided for further reading and verification of the claims made in this guide.
- ResearchGate. (2025, August 3). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.
- PMC (PubMed Central). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
- MDPI. (2024, July 27). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
- Publishing at the Library. (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives.
- MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- Benchchem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
- PMC (PubMed Central). (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.
- ResearchGate. (2025, October 8). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- PDB-101. Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones.
- Karger Publishers. (2017, March 24). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
- MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- TCI Chemicals. SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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- Thermo Fisher Scientific. (2012, September 17). SAFETY DATA SHEET.
- Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET.
- RSC Publishing. A physico-chemical investigation of fluorine-enriched quinolines.
- Recent Progress in the Functionalization of Quinoline N-Oxide.
- MDPI. (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Benchchem. The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity.
- PMC (PubMed Central). (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Benchchem. Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1).
- ResearchGate. (2026, January 29). (PDF) Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Xingwei Li. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis.
- Benchchem. Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide.
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